2-Methoxy-4-nitrobenzoic acid
Overview
Description
2-Methoxy-4-nitrobenzoic acid is an alkoxybenzoic acid derivative. It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide and characterized by 1H and 13C-NMR spectra.
Scientific Research Applications
Synthesis of Cardiotonic Drugs
A study developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
Alkaline Hydrolysis of Ethyl Benzoate
Research highlighted the impact of a nitro-group at the 4-position on the rate of alkaline hydrolysis of ethyl benzoate (Iskander, Tewfik, & Wasif, 1966).
Reduction of Nitro Groups
The reduction of nitro groups in 2-methoxy-5-nitrobenzoic acid was studied, with findings suitable for industrial production and laboratory preparation (Song, 2011).
Perkin Cyclization
The Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids produces various compounds, with potential applications in organic chemistry (Kowalewska & Kwiecień, 2008).
Biological Applications
A water-soluble aromatic disulfide derived from benzoic acid has applications in determining sulfhydryl groups in biological materials (Ellman, 1959).
Antibacterial Activity
The synthesis of 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one showed promising antibacterial activity against various strains (Havaldar, Bhise, & Burudkar, 2004).
Electronic Applications
Polyaniline doped with benzoic acid and its derivatives exhibits high conductivity, suggesting uses in high-power electronics (Amarnath & Palaniappan, 2005).
Dye Synthesis
N-(4-methoxy-3-nitrobenzoyl) melamines were used to synthesize acid dyes, tested for dyeing abilities on cotton and rayon (Kitajima, Kadoya, Maeda, & Oshima, 1970).
Agricultural Impact
Substituted benzoic acids, including derivatives, can induce chlorosis in young plant tissues, affecting iron content and pigmentation (Dimmock, 1967).
Pharmaceutical Research
The synthesis of isomeric methoxy derivatives of certain compounds showed potential applications in pharmaceutical research (Sukhomlinov & Maksimets, 1965).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
2-Methoxy-4-nitrobenzoic acid is an alkoxybenzoic acid derivative It has been used as a starting material in the synthesis of various derivatives, including a potential ccr3 (chemokine (c-c motif) receptor 3) antagonist . CCR3 is a G-protein coupled receptor involved in inflammatory responses, suggesting that derivatives of this compound may interact with this receptor.
Mode of Action
The nitro group present in the compound is a strong electron-withdrawing group, which can participate in various chemical reactions . The methoxy group can also undergo nucleophilic substitution reactions . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Given its potential role as a ccr3 antagonist, it may be involved in modulating inflammatory pathways .
Result of Action
As a potential ccr3 antagonist, it may have anti-inflammatory effects .
Properties
IUPAC Name |
2-methoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJXEWJRJKEOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180636 | |
Record name | 4-Nitro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-56-0 | |
Record name | 2-Methoxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2597-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2597-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITRO-O-ANISIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9NZE47P3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methoxy-4-nitrobenzoic acid in the development of the xanthine oxidase probes?
A1: In this study, this compound serves as a linker molecule. It bridges the water-soluble zinc porphyrin derivative (the luminescent reporter) and a simplified substrate analog, isonicotinic acid, to create the complete probe molecule []. The nitro group on the linker allows for further chemical modification and attachment of the substrate analog.
Q2: Why is the presence of an intramolecular hydrogen bond in the linker structure significant?
A2: The research highlights the presence of an intramolecular hydrogen bond between the amide proton and the methoxy oxygen on the this compound linker []. While the exact impact on XO binding isn't fully elucidated in the paper, such intramolecular interactions can influence the molecule's overall conformation and rigidity. This can potentially impact how the probe interacts with the XO enzyme's active site.
Q3: What are the advantages of using a luminescent probe to study xanthine oxidase?
A3: Luminescent probes offer a sensitive and direct way to study enzyme activity. The probe described in the research exhibits changes in its luminescence properties upon binding to XO []. This allows researchers to:
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